N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3OS2 and its molecular weight is 436.03. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Diversity
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride is involved in chemical synthesis processes aimed at generating structurally diverse libraries. For instance, the utilization of ketonic Mannich bases derived from acetylthiophene in alkylation and ring closure reactions enables the creation of various compounds, including dithiocarbamates, thioethers, and a range of NH-azoles. Such chemical versatility highlights its potential in synthesizing a wide array of structurally unique molecules for further pharmacological exploration (Roman, 2013).
Potential Anticancer Applications
Research into derivatives of benzothiazole, including those structurally related to this compound, has demonstrated promising anticancer activity. Novel synthetic approaches have led to compounds that exhibit moderate cytotoxicity against various cancer cell lines, signifying potential therapeutic applications in cancer treatment (Mabkhot et al., 2019). This area of research is crucial for developing new anticancer agents and understanding the molecular basis of their activity.
Antitumor Evaluation
The synthesis of novel benzothiazole derivatives with different substituents and their subsequent evaluation for antitumor activity provides valuable insights into the relationship between chemical structure and biological activity. These studies are essential for identifying potent compounds that could lead to the development of new therapeutic agents for treating various forms of cancer (Racané et al., 2006).
Pharmacological Activities
The broad spectrum of pharmacological activities exhibited by benzothiazole derivatives, including those related to this compound, underscores their potential in drug discovery. From antimicrobial to anti-inflammatory properties, the exploration of these compounds can lead to the identification of new drugs with diverse therapeutic applications (Kendre et al., 2015).
Corrosion Inhibition
Additionally, benzothiazole derivatives have been investigated for their corrosion inhibition properties, demonstrating their versatility beyond pharmaceutical applications. This research provides insights into the development of more effective corrosion inhibitors, which are crucial for protecting metals in various industrial applications (Hu et al., 2016).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS2.ClH/c1-16-9-10-18-19(15-16)27-21(22-18)24(13-12-23(2)3)20(25)11-14-26-17-7-5-4-6-8-17;/h4-10,15H,11-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYJGNVFKALPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CCSC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.